molecular formula C4H4Cl2N4 B1330548 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine CAS No. 27282-80-0

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine

Cat. No.: B1330548
CAS No.: 27282-80-0
M. Wt: 179 g/mol
InChI Key: QRTBWWIIFMMESL-UHFFFAOYSA-N
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Description

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C4H4Cl2N4. It is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of cyanuric chloride . The general reaction scheme is as follows:

Cyanuric chloride+MethylamineThis compound\text{Cyanuric chloride} + \text{Methylamine} \rightarrow \text{this compound} Cyanuric chloride+Methylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine results in the formation of an N-substituted triazine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern and the presence of a methyl group, which influences its reactivity and biological activity.

Properties

IUPAC Name

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTBWWIIFMMESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310006
Record name 4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27282-80-0
Record name NSC221222
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Record name 4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine
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Synthesis routes and methods I

Procedure details

To a suspension of cyanuric chloride (300 mg, 1.63 mmol, 1.00 equiv) in 1:1 CH3CN:H2O (2.7 mL) at 0° C. was added NH2Me (2.0 M solution in THF, 0.81 mL, 1.6 mmol). The solution was treated with 1 N NaOH to maintain a pH of 9-10 and stirred for 5 min at 0° C. The resulting suspension was used in the next step without workup or purification. MS (ES+): m/e 178.9 [M+H]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.81 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2,4,6-trichloro-1,3,5-triazine (4.27 g, 17.46 mmol) in a solution of CH3CN:H2O (1:1, 28.6 mL) was cooled to 0° C. A solution of 30% NH2Me in H2O (17.46 mmol) was added. The reaction mixture was adjusted to pH of about 9-10 using 1N NaOH. The pH was maintained at about 9-10 for 15 minutes. LCMS analysis showed the complete consumption of the 2,4,6-trichloro-1,3,5-triazine. The crude product was used in the next step. MS (ES+): m/e 178.9 [M+H]+.
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
28.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
17.46 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of cyanuric chloride (184 mg, 1.00 mmol, 1.00 equiv) in CH3CN/H2O (1/1, 33 ml) was cooled to 0° C. Methylamine (40 w % in H2O) (0.252 ml, 3.25 mmol, 1.00 equiv) was added. The reaction mixture was adjusted to a pH of about 9-10 using 1 N NaOH. After being stirred at 0° for 10 min, the reaction was complete. The resulting suspension was used in the next step without workup or purification.
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
0.252 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Cyanuric chloride (10 g, 54.3 mmol, 1 equiv.) was dissolved in THF (200 mL) and cooled to −70° C. DIPEA (36.3 mL, 1.42 mmol, 2 equiv.) and methylamine hydrochloride (3.7 g, 1 equiv.) were added to the reaction mixture, which was stirred 2 h at −70° C. and 1 h at rt. The THF was removed under reduced pressure and the remaining material was taken up in DCM and washed with water. The organic layer was dried with MgSO4 and the DCM removed to give a colourless powder (9.5 g, 97%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
36.3 mL
Type
catalyst
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-N-methyl-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-dichloro-N-methyl-1,3,5-triazin-2-amine

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